
2,4',6-Tribromodiphenyl ether
Übersicht
Beschreibung
2,4’,6-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da . It is also known as 1,3-Dibromo-2-(4-bromophenoxy)benzene .
Molecular Structure Analysis
The molecular structure of 2,4’,6-Tribromodiphenyl ether consists of a diphenyl ether core with three bromine atoms attached at the 2, 4’, and 6 positions .Chemical Reactions Analysis
A study on the mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE) suggests that TBP-AE can undergo direct photolysis and hydroxyl radical initiated oxidation . The study also found that the Fe/Al2O3 mixture entails the highest debromination efficiency of 23% .Physical And Chemical Properties Analysis
2,4’,6-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 358.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 146.3±25.0 °C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
“1,3-Dibromo-2-(4-bromophenoxy)benzene” has been used in the study of crystal structures. The compound’s derivatives have been synthesized and characterized, and their single-crystal structures were determined . The study of these structures can provide valuable insights into the packing interactions and intermolecular interactions in the solid state .
Molecular Interaction Studies
The compound has been used in the study of molecular interactions. For example, it has been used in the study of which methyl groups are quasi-free rotors in the crystal . This kind of study can provide valuable insights into the behavior of molecules in different states and can be useful in various fields such as material science and pharmaceuticals .
Palladium-Catalyzed Polyarylation Reaction
“1,3-Dibromo-2-(4-bromophenoxy)benzene” undergoes a solid-supported [KF-Al 2 O 3] palladium-catalyzed polyarylation reaction with phenyl boronic acid under microwave irradiation to yield conjugated polyaryls . This reaction can be used in the synthesis of various organic compounds .
Environmental Toxicity Studies
“2,4’,6-Tribromodiphenyl ether” has been used in environmental toxicity studies. For example, it has been used in studies to evaluate the acute and chronic toxicity of polybrominated compounds in fish . These studies can provide valuable information about the environmental impact of these compounds .
Health Impact Studies
Studies have been conducted to examine the association of environmental exposure to “2,4’,6-Tribromodiphenyl ether” with risk of all-cause and cause-specific mortality . These studies can provide valuable insights into the long-term adverse health effects of these compounds in humans .
Mechanochemical Debromination
“2,4’,6-Tribromodiphenyl ether” has been used in studies examining the efficiency of mechanochemical degradation and/or debromination . This kind of study can provide valuable insights into the degradation of these compounds and can be useful in the development of methods for the disposal or recycling of these compounds .
Thermodynamic Property Data
“2,4’,6-Tribromodiphenyl ether” has been used in the collection of critically evaluated thermodynamic property data for pure compounds . This data can be useful in various fields such as material science, chemical engineering, and pharmaceuticals .
Biodegradation Studies
“2,4’,6-Tribromodiphenyl ether” has been used in biodegradation studies . These studies can provide valuable insights into the biodegradability of these compounds and can be useful in the development of methods for the disposal or recycling of these compounds .
Safety and Hazards
Zukünftige Richtungen
A study on the mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE) suggests that mechanochemical degradation of TBP-AE is a promising approach with potential industrial applications since it does not require high temperatures nor it generates any secondary pollutants . This could be a potential future direction for the management of 2,4’,6-Tribromodiphenyl ether and similar compounds .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-(4-bromophenoxy)benzene . For instance, in the crystal state, certain methyl groups in similar molecules are known to act as quasi-free rotors . This suggests that the physical state of the compound (e.g., solid, liquid, gas) and its surrounding environment (e.g., temperature, pressure) can impact its behavior and interactions.
Eigenschaften
IUPAC Name |
1,3-dibromo-2-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVYKIQSZGUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879861 | |
| Record name | BDE-32 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(4-bromophenoxy)benzene | |
CAS RN |
189084-60-4 | |
| Record name | 2,4',6-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-32 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromo-2-(4-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4',6-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X3E4097JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



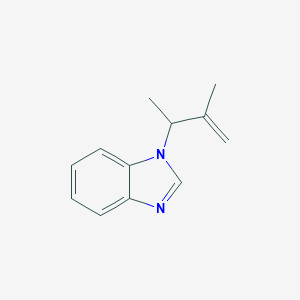

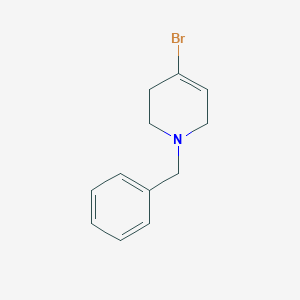

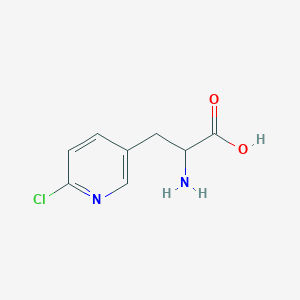

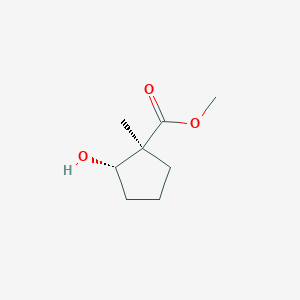


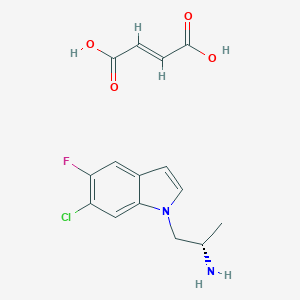
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
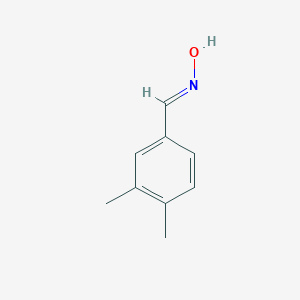
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)